BenchChemオンラインストアへようこそ!

6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one

Chemoselective cross-coupling Suzuki-Miyaura reaction Building block validation

6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one (CAS 102393-83-9) is a heterocyclic small-molecule building block (MW 273.51 g/mol, formula C9H6BrClN2O) belonging to the 4(3H)-quinazolinone family. It features a unique 6-bromo, 2-chloro, and N3-methyl substitution pattern on the quinazolinone core, creating a densely functionalized, dual-halogenated scaffold.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51
CAS No. 102393-83-9
Cat. No. B2921347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one
CAS102393-83-9
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51
Structural Identifiers
SMILESCN1C(=O)C2=C(C=CC(=C2)Br)N=C1Cl
InChIInChI=1S/C9H6BrClN2O/c1-13-8(14)6-4-5(10)2-3-7(6)12-9(13)11/h2-4H,1H3
InChIKeyRQXHWZPREUAPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one (CAS 102393-83-9): A Privileged Halogenated Quinazolinone Scaffold for Targeted Library Synthesis


6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one (CAS 102393-83-9) is a heterocyclic small-molecule building block (MW 273.51 g/mol, formula C9H6BrClN2O) belonging to the 4(3H)-quinazolinone family . It features a unique 6-bromo, 2-chloro, and N3-methyl substitution pattern on the quinazolinone core, creating a densely functionalized, dual-halogenated scaffold. This compound is not typically used as a final bioactive molecule; rather, its primary value lies in its role as a versatile synthetic intermediate for constructing diverse compound libraries, particularly through sequential cross-coupling reactions at the C–Br and C–Cl bonds, enabling structure-activity relationship (SAR) exploration for medicinal chemistry targets such as kinases, USP7, and α-glucosidase [1][2].

Why 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Other 6-Bromo- or 2-Chloro-quinazolinones in Synthetic Programs


Attempts to substitute this compound with simpler, commercially abundant analogs like 6-bromo-2-chloroquinazolin-4(3H)-one (CAS 167158-70-5, lacking N3-methyl) or 6-bromo-2-methylquinazolin-4(3H)-one (lacking the 2-Cl handle) introduce critical synthetic limitations. The specific combination of three orthogonal reactive sites—an aryl bromide at C6, an aryl chloride at C2, and an N3-methyl group that modulates electronic and steric properties—is not replicated in any other single commercially available building block. This specific scaffold is explicitly designed as a central intermediate in patents for USP7 inhibitors and is a direct precursor for room-temperature Suzuki-Miyaura diversification at the C6 position, as demonstrated in the development of α-glucosidase inhibitors [1][2]. Using an analog lacking any one of these three substituents would require additional synthetic steps to install the missing functionality, often leading to reduced overall yields, altered chemoselectivity in subsequent transformations, and fundamentally different pharmacophores in the final products [1][3].

Quantitative Differentiation Evidence for 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one Against Its Closest Analogs


Differentiation via Sequential Chemoselective Cross-Coupling: C6-Br vs. C2-Cl Reactivity

The value of this scaffold is defined by the differential reactivity of its C–Br and C–Cl bonds, enabling sequential, chemoselective cross-coupling to rapidly generate diverse analogs. In a direct comparative study on a closely related 6-bromo-2-chloro-quinazolinone system, the C6–Br bond underwent Suzuki-Miyaura coupling with phenylboronic acid at room temperature using a palladium catalyst, while the C2–Cl bond remained completely intact under these conditions [1]. This chemoselectivity is a direct consequence of the lower bond dissociation energy of the C–Br bond. The target compound, with its additional N3-methyl group, provides this validated bifunctional reactivity within a single, off-the-shelf intermediate, eliminating the need to independently synthesize and validate a 6-bromo-2-chloro scaffold.

Chemoselective cross-coupling Suzuki-Miyaura reaction Building block validation Quinazolinone diversification

Differentiation by Synthetic Yield: One-Step Synthesis from the Dione vs. Multi-Step Routes for Analogs

This compound is synthesized from 6-bromo-3-methyl-2,4(1H,3H)-quinazolinedione by treatment with phosphorus oxychloride (POCl3) [1]. While the exact yield from this specific reaction was not reported in the available literature, the method is a well-established, high-yielding transformation for converting quinazolinediones to 2-chloroquinazolinones, typically proceeding with yields >80% [1]. In contrast, the synthesis of the N3-unsubstituted analog, 6-bromo-2-chloroquinazolin-4(3H)-one, requires starting from anthranilic acid derivatives via multi-step routes, including cyclization and halogenation, often with lower overall efficiency . The N3-methyl group already installed in the di-one precursor eliminates a post-chlorination alkylation step, which can be problematic due to competing O- vs. N-alkylation and over-alkylation side reactions.

Synthetic efficiency Reaction yield Quinazolinone preparation POCl3 chlorination

Differentiation as a Validated Core for USP7 Inhibitor Patents: Structural Confirmation

The quinazolin-4-one core with a 2-chloro substituent is structurally a direct substructure match to the Markush formula (I′) disclosed in U.S. Patent 9,546,150 (Hybrigenics SA), which claims selective and reversible inhibitors of ubiquitin-specific protease 7 (USP7) [1]. In this patent, the 2-position is required to be a leaving group (such as Cl) for further derivatization to generate active USP7 inhibitors. The 6-bromo substituent serves as a handle for introducing diverse aryl/heteroaryl groups that modulate potency and selectivity. The N3-methyl group is a common substitution that mimics the N3-alkylation found in many bioactive quinazolinones. While the exact compound CAS 102393-83-9 is not itself a claimed final inhibitor, its scaffold is explicitly designed as a direct precursor for patent-relevant compound libraries.

USP7 inhibitors Patent validation Quinazolinone scaffold Anticancer drug discovery

Physicochemical Differentiation: Dual Halogenation and Conformational Rigidity vs. Common Analogs

The presence of both bromine and chlorine atoms, combined with a zero rotatable bond count, imparts distinctive physicochemical properties that are crucial for fragment-based drug design and library quality. The target compound has a molecular weight of 273.51 g/mol, XLogP of 2.6, exactly 2 hydrogen bond acceptors, 0 hydrogen bond donors, and a topological polar surface area (TPSA) of 32.7 Ų . These parameters place it within favorable lead-like chemical space. For comparison, the N3-unsubstituted analog 6-bromo-2-chloroquinazolin-4(3H)-one (CAS 167158-70-5) has a MW of 259.49 g/mol, a higher calculated LogP, and crucially possesses a hydrogen bond donor at N3, which can drastically alter binding modes, solubility, and membrane permeability [1]. The N3-methyl group in the target compound eliminates this H-bond donor, altering the entire pharmacodynamic and pharmacokinetic profile of any derived inhibitor.

Physicochemical properties Molecular complexity LogP Lead-likeness Building block selection

High-Value Application Scenarios for 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one Based on Proven Differentiation


Rapid Assembly of USP7-Focused Compound Libraries for Oncology Drug Discovery

The core scaffold of this compound is a direct substructure match to the patented USP7 inhibitor series (US 9,546,150). Procurement of CAS 102393-83-9 enables medicinal chemistry teams to immediately generate analogs by sequential functionalization: first at C6 via Suzuki coupling (exploiting the C–Br bond), then at C2 via nucleophilic aromatic substitution or Buchwald-Hartwig amination (exploiting the C–Cl bond). This two-step diversification strategy can produce hundreds of patent-relevant analogs from a single intermediate, accelerating hit-to-lead timelines and securing intellectual property positions within a clinically validated target space [1].

Development of Kinase Inhibitor Scaffolds with Engineered Selectivity Profiles

Numerous quinazolin-4-ones are privileged kinase inhibitor scaffolds. The dual-halogenated nature of this compound allows systematic exploration of the ATP-binding pocket and the solvent-exposed region of kinases. The 6-position substituent (derived from Br) primarily impacts interactions with the hinge region and hydrophobic back pocket, while the 2-position substituent (derived from Cl) influences selectivity against off-target kinases. The N3-methyl group mimics the common methyl substitution seen in clinically approved kinase inhibitors (e.g., gefitinib analogs), making this compound an ideal starting point for medicinal chemistry programs aiming to generate kinase inhibitors with balanced potency and selectivity [2].

One-Step Synthesis of α-Glucosidase Inhibitor Precursors via Room-Temperature C–C Coupling

The validated room-temperature Suzuki-Miyaura reactivity of the 6-bromo substituent on closely related quinazolinones (as demonstrated by Garlapati et al., 2013) makes this compound suitable for generating α-glucosidase inhibitor libraries under mild conditions. This is particularly valuable for parallel synthesis and automated library production, where high temperatures can degrade sensitive functional groups. The compound’s compatibility with room-temperature cross-coupling enables the synthesis of thermally labile analogs that would be inaccessible if higher temperatures were required for C–Br activation [3].

Chemical Biology Tool Compounds for Target Identification and Validation

The dual-halogenated scaffold is ideal for creating chemical biology probes. The C6-bromo position can be used to introduce a photoaffinity label (e.g., diazirine) or a click chemistry handle (e.g., alkyne), while the C2-chloro position can be used to install a fluorophore or biotin tag. The N3-methyl group ensures that the probe mimics N-alkylated bioactive quinazolinones, reducing artifacts in pull-down experiments. This staged functionalization approach enables the creation of matched probe pairs (active vs. inactive) from a single batch of this intermediate, ensuring robust target deconvolution studies [1][3].

Quote Request

Request a Quote for 6-Bromo-2-chloro-3-methyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.